2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a 2,2-di(furan-2-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting benzenesulfonyl chloride with an amine derivative, in this case, 2,2-di(furan-2-yl)ethylamine, under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The furan rings and the sulfonamide group can participate in redox reactions.
Electrophilic aromatic substitution: The benzene ring can undergo further substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its sulfonamide group, which is known for antibacterial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to enzyme inhibition. The furan rings may also interact with various molecular targets, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-furylmethyl)benzenesulfonamide
- 2-chloro-N-(2,2-di(furyl)ethyl)benzenesulfonamide
- 2-chloro-N-(2-thienylmethyl)benzenesulfonamide
Uniqueness
2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide is unique due to the presence of two furan rings, which can provide additional sites for chemical interactions and modifications. This structural feature may enhance its biological activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-chlorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c17-13-5-1-2-8-16(13)23(19,20)18-11-12(14-6-3-9-21-14)15-7-4-10-22-15/h1-10,12,18H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHUJHXCAVHOMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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